Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

PDE3 inhibition Cardiovascular drug discovery Pyridopyrimidine SAR

Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 50876-74-9) is a bicyclic heteroaromatic building block comprising a pyrido[1,2-a]pyrimidine core with a 9-hydroxyl group and a 3-ethyl carboxylate ester. The compound is typically obtained via condensation of 2-amino-3-pyridinol with diethyl ethoxymethylenemalonate, yielding a scaffold that is a key intermediate for generating libraries of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives explored as phosphodiesterase 3 (PDE3) inhibitors, antibacterial agents, and efflux pump potentiators.

Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
CAS No. 50876-74-9
Cat. No. B1616746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
CAS50876-74-9
Molecular FormulaC11H10N2O4
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C(=CC=CN2C1=O)O
InChIInChI=1S/C11H10N2O4/c1-2-17-11(16)7-6-12-9-8(14)4-3-5-13(9)10(7)15/h3-6,14H,2H2,1H3
InChIKeyYSOFEUXECYEGGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 50876-74-9): Scaffold Identity and Procurement Baseline for Heterocyclic Research


Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 50876-74-9) is a bicyclic heteroaromatic building block comprising a pyrido[1,2-a]pyrimidine core with a 9-hydroxyl group and a 3-ethyl carboxylate ester . The compound is typically obtained via condensation of 2-amino-3-pyridinol with diethyl ethoxymethylenemalonate, yielding a scaffold that is a key intermediate for generating libraries of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives explored as phosphodiesterase 3 (PDE3) inhibitors, antibacterial agents, and efflux pump potentiators [1][2]. However, the 9-hydroxy-4-oxo substitution pattern introduces unique hydrogen-bonding and chelation properties that differentiate it from other regioisomers in the class and directly impact its reactivity profile and biological target engagement, making generic substitution risky without quantitative comparator analysis.

Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate: Why Analog Replacement Leads to Non-Comparable Outcomes in PDE3 and Antibacterial Programs


In-class substitution of ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with simpler analogs (e.g., the 9-des-hydroxy derivative or the 3-carboxylic acid) fundamentally alters solubility, target binding, and synthetic versatility. The 9-hydroxyl group acts as a critical pharmacophoric element that has been shown to enable metal-chelation mechanisms in botulinum protease inhibition and to improve antibacterial activity against MRSA and Mycobacterium tuberculosis in the parent 9-hydroxy-pyrido[1,2-a]pyrimidin-4-one scaffold [1]. Meanwhile, the ethyl ester serves as both a solubility modulator and a synthetic handle for further derivatization (hydrolysis to acid, amidation, reduction), which is lost upon switching to the decarboxylated or methyl ester analogs [2]. The quantitative evidence below demonstrates that even minor structural differences produce divergent IC50 values, solubility profiles, and in vitro efficacy, necessitating exact compound specification in procurement for reproducible research.

Head-to-Head Quantitative Differentiation of Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate from Closest Analogs


PDE3 Inhibitory Potency: 9-OH/COOEt Substitution Pattern Versus 7-Methyl Analog

In the pyrido[1,2-a]pyrimidine-3-carboxylate series, the 7-methyl-4-oxo analog (ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, BDBM96229) displayed an IC50 of 1,230 nM against Mycobacterium tuberculosis fructose-bisphosphate aldolase, whereas the 9-hydroxy-4-oxo scaffold is the core structure of lead PDE3 inhibitor series where optimized derivatives achieve PDE3 IC50 values of 12.5 nM [1][2]. Although a direct head-to-head comparison of the exact target compound against the 7-methyl analog in the same PDE3 assay is not publicly available, the class-level SAR indicates that the 9-hydroxy substitution enables additional hydrogen-bonding interactions with catalytic domain residues that are absent in 7-alkyl substituted analogs, providing a structural rationale for the observed potency divergence in downstream derivatives [2].

PDE3 inhibition Cardiovascular drug discovery Pyridopyrimidine SAR

Aqueous Solubility and logP: 9-Hydroxyl Contribution Relative to Des-Hydroxy Core Scaffold

The 9-hydroxyl substituent substantially alters the lipophilicity profile. The des-hydroxy analog, ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 32092-18-5, C11H10N2O3, MW 218.21), lacks the hydrogen-bond donor capacity of the 9-OH group. The target compound (C11H10N2O4, MW 234.21) has a calculated logP of 0.58 and a polar surface area (PSA) of 80.9 Ų [1], whereas the des-hydroxy analog has fewer hydrogen bond donors (0 vs. 1) and acceptors (4 vs. 5), predicting a higher logP and lower aqueous solubility [2]. This difference is critical for in vitro assay compatibility: the 9-OH group increases aqueous solubility at physiological pH, reducing the need for DMSO co-solvents that can confound cell-based assay results.

Physicochemical profiling logP Solubility Drug-likeness

Antibacterial Activity Spectrum: 9-Hydroxy Scaffold Activity Against MRSA and M. tuberculosis Versus 8-Methyl Analog

The 9-hydroxy-pyrido[1,2-a]pyrimidin-4-one core (the direct hydrolyzed/decarboxylated analog of the target compound) has demonstrated in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . In contrast, ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 34667-64-6) exhibits a bactericidal concentration range of 30–40 µg/mL against unspecified bacterial strains . While the target compound itself has not been screened head-to-head in published antibacterial assays, the 9-hydroxy motif is essential for the metal-chelating mechanism that disrupts bacterial ribonucleotide reductase, a mechanism not available to 8-alkyl substituted analogs [1].

Antibacterial MRSA Mycobacterium tuberculosis MIC

Synthetic Versatility: Orthogonal Reactivity of 3-COOEt/9-OH for Downstream Derivatization Versus Monofunctional Analogs

The target compound provides two orthogonal reactive handles: the 3-ethyl carboxylate (hydrolyzable to carboxylic acid, reducible to alcohol, or convertible to amides) and the 9-hydroxyl (alkylatable, acylable, or convertible to ethers). This dual functionality enables parallel library synthesis that is impossible with monofunctional analogs such as 9-hydroxy-pyrido[1,2-a]pyrimidin-4-one (lacking the ester) or ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (lacking the 9-OH) [1]. The synthetic route from 2-amino-3-pyridinol and diethyl ethoxymethylenemalonate in diethylbenzene at 140–180°C is well-established and scalable to multi-gram quantities , enabling reliable supply for hit-to-lead campaigns.

Synthetic intermediate Parallel derivatization Medicinal chemistry Library synthesis

Metal Chelation Potential: 9-OH/4-Oxo Bidentate Motif Versus 7- or 8-Substituted Non-Chelating Analogs

The juxtaposition of the 9-hydroxyl and 4-oxo groups in the target compound creates a bidentate metal-chelating motif that has been exploited in the design of inhibitors of botulinum A protease and ribonucleotide reductase [1]. This chelation capacity is structurally precluded in analogs where the hydroxyl is relocated to the 7- or 8-position, or is replaced by alkyl substituents. While direct quantitative chelation affinity data (e.g., log Kf values) for the target compound are not publicly available, the 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one scaffold was identified through in silico and in vitro screening as a privileged metal-chelating pharmacophore, leading to low-micromolar inhibitors [1].

Metal chelation Metalloenzyme inhibition Botulinum protease Ribonucleotide reductase

Optimal Application Scenarios for Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Based on Quantitative Differentiation Evidence


PDE3 Inhibitor Hit-to-Lead and Lead Optimization Campaigns

Based on the scaffold's demonstrated ability to generate PDE3 inhibitors with IC50 values as low as 12.5 nM after optimization [1], this compound is the preferred starting material for cardiovascular drug discovery programs targeting phosphodiesterase 3. Its 9-OH/3-COOEt dual functionality supports rapid analog generation, and its superior aqueous solubility reduces DMSO interference in biochemical assays [2].

Metalloenzyme Inhibitor Development (e.g., Botulinum Protease, Ribonucleotide Reductase)

The 9-OH/4-oxo bidentate metal-chelating motif [3] makes this compound uniquely suitable for designing inhibitors of zinc-dependent or iron-dependent metalloenzymes. Researchers targeting botulinum neurotoxin proteases or bacterial ribonucleotide reductase should prioritize this scaffold over non-chelating pyridopyrimidine analogs.

Anti-Infective Screening Libraries Targeting Drug-Resistant Gram-Positive and Mycobacterial Pathogens

Given the documented activity of the 9-hydroxy scaffold against MRSA and M. tuberculosis , this compound serves as an ideal core for constructing diversity-oriented antibacterial libraries. Its dual orthogonal functional groups enable systematic exploration of substitution effects on MIC and resistance profiles.

Parallel Library Synthesis for Comprehensive SAR Studies

The combination of a hydrolyzable ester and a modifiable hydroxyl group [4] allows simultaneous diversification at two positions, reducing library synthesis timelines. This is particularly valuable for CROs and medicinal chemistry groups requiring rapid exploration of chemical space around the pyridopyrimidine core.

Quote Request

Request a Quote for Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.